molecular formula C15H14N2O4S B5300289 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-33-9

1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5300289
CAS No.: 182565-33-9
M. Wt: 318.3 g/mol
InChI Key: ZIGIWEQTIQZFBN-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound of significant interest in medicinal and synthetic chemistry due to its incorporation of the privileged 1,2,3,4-tetrahydroquinoline scaffold . Tetrahydroquinoline derivatives are ubiquitous in biologically active compounds and pharmaceuticals, demonstrating a wide range of properties including antiarrhythmic, schistosomicidal, antiviral, antifungal, and cytotoxic activities . The core structure is a common target for developing new synthetic methods, including domino, tandem, and cascade reactions, which allow for efficient construction of complex substitution patterns . The specific (phenylsulfonyl) substitution on the nitrogen atom is a moiety of particular research value. Recent studies on structurally related 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have identified them as potent and orally bioavailable RORγt inverse agonists . RORγt is a key transcriptional regulator of T-helper 17 (Th17) cell function, which is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis, making it a significant drug target . This suggests potential research applications for this compound class in immunology and autoimmune disease research. Furthermore, the 4-nitrophenylsulfonyl (nosyl) group is a well-known protecting group for amines in multi-step organic synthesis, facilitating the construction of complex nitrogen-containing molecules . This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-17(19)13-7-9-14(10-8-13)22(20,21)16-11-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIWEQTIQZFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204655
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182565-33-9
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182565-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-[(4-nitrophenyl)sulfonyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group (-SO₂-) in this compound is a key site for nucleophilic attack. A well-documented example involves its reaction with 1,2,3,4-tetrahydroquinoline to form 1-[(4-chloro-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline under basic conditions.

Reaction Conditions

ParameterDetails
ReagentsSodium hydrogencarbonate (NaHCO₃), tetrahydrofuran (THF), water
TemperatureRoom temperature (20°C)
DurationOvernight stirring
Yield81%

This substitution reaction proceeds via deprotonation of the nitrogen in tetrahydroquinoline, enabling nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The product was purified via solvent extraction and chromatography .

Reduction Reactions

The nitro group (-NO₂) in the compound can undergo reduction to form amino derivatives. For instance, in a related synthesis, sodium borohydride (NaBH₄) and nickel(II) bromide (NiBr₂) were used to reduce a nitro-substituted intermediate.

Reduction Example

ParameterDetails
ReagentsNaBH₄, NiBr₂, methanol (MeOH)
TemperatureIce-cooling followed by room temperature
Duration30 minutes (ice-cooling) + 30 minutes (room temperature)
Product2-Chloro-5-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
Yield4.33 g

This reduction step highlights the versatility of nitro groups in enabling further functionalization .

Domino Reaction Pathways

Domino reactions, which involve sequential or concurrent transformations without isolating intermediates, are critical in synthesizing complex heterocycles. For tetrahydroquinoline derivatives, such pathways often include:

  • Reduction followed by cyclization : Reduction of nitro groups to amines, enabling cyclization to form fused rings.

  • Acid-catalyzed rearrangements : Rearrangements of intermediates under acidic conditions to achieve target structures.

While specific details for this compound are not explicitly provided in the literature, analogous systems demonstrate that these pathways can be leveraged for efficient synthesis .

Comparison with Similar Compounds

Structural variations in tetrahydroquinoline derivatives significantly influence reactivity. Below is a comparison highlighting key differences:

CompoundStructure FeaturesUnique AspectsSource
1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline Nitrobenzenesulfonyl substituentElectrophilic substitution and nitro-group reduction
1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline Chloro-nitrobenzenesulfonyl groupCAS No. 847170-51-8; no explicit reaction data
1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinoline Benzenesulfonyl substituentAnti-inflammatory activity reported (excluded)

Note: The third compound is excluded per user instructions, but its structural similarity is acknowledged.

Physical and Chemical Data

PropertyValue
Molecular formulaC₁₅H₁₃N₂O₄S
Molecular weight352.79 g/mol
StorageSealed in dry conditions, room temperature

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential as an inhibitor of specific enzymes and receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the development of drugs targeting various diseases, including cancer and infectious diseases.

Anti-Cancer Properties
Research indicates that derivatives of tetrahydroquinoline may exhibit anti-cancer properties. For instance, quinoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The incorporation of the nitrophenylsulfonyl moiety enhances the compound's biological activity, making it a candidate for further investigation as an anti-cancer agent .

Materials Science

Synthesis of Advanced Materials
The compound can be utilized in the synthesis of advanced materials with unique properties. Its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, allows for the creation of novel polymers and materials that could have applications in electronics or nanotechnology.

Biological Studies

Biochemical Assays
In biological research, this compound serves as a probe in biochemical assays to study protein-ligand interactions. Its structural features enable it to interact selectively with target proteins, facilitating the understanding of protein functions and mechanisms within cellular pathways .

Chemical Properties and Reactions

The compound undergoes various chemical reactions that enhance its applicability:

  • Oxidation : The nitro group can be reduced to an amino group under specific conditions.
  • Substitution : The sulfonyl group can participate in nucleophilic substitution reactions.
  • Coupling Reactions : It can be involved in metal-catalyzed coupling reactions such as Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Tetrahydroquinoline core: Provides a rigid scaffold for functionalization.
  • Sulfonyl group : Enhances metabolic stability and influences electronic properties.
  • 4-Nitrophenyl substituent : Introduces polarity, hydrogen-bonding capacity, and electron-withdrawing effects, which may enhance binding to biological targets.

Comparison with Similar Compounds

Structural Variants of Sulfonyl-Substituted Tetrahydroquinolines

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on the substituents attached to the sulfonyl group. Below is a comparative analysis of structurally related compounds:

Compound Name Sulfonyl Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-[(4-Nitrophenyl)sulfonyl]-THQ* 4-Nitrophenyl ~323.3† High polarity, potential enzyme inhibition [4, 21]
1-(Methylsulfonyl)-THQ Methyl ~209.3 Low steric hindrance; intermediate in synthesis [2]
1-[(2-Nitrophenyl)sulfonyl]-THQ 2-Nitrophenyl ~323.3 Altered electronic effects due to nitro position [2]
1-[(3,4-Dimethylphenyl)sulfonyl]-THQ 3,4-Dimethylphenyl 301.40 Enhanced lipophilicity; structural studies [5, 18]
1-(Benzylsulfonyl)-THQ Benzyl ~285.3 Crystallographic studies; weak hydrogen bonding [10]
1-[(Tosyl)sulfonyl]-THQ Tosyl (p-toluenesulfonyl) ~297.4 Common sulfonamide prodrug motif [10]

*THQ: 1,2,3,4-Tetrahydroquinoline; †Calculated based on analogous structures.

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., naphthalenesulfonyl in ) reduce synthetic yields due to steric hindrance during lithiation or coupling reactions .
  • Biological Relevance : Sulfonamide derivatives with nitro groups (e.g., 4-nitrophenyl) are often explored for enzyme inhibition or anticancer activity, whereas tosyl or benzyl groups are common in prodrug designs .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-nitrophenyl group may form stronger hydrogen bonds (e.g., C–H···O interactions) compared to methyl or benzyl groups, as observed in related compounds .
  • Solubility: Nitro-substituted derivatives exhibit lower solubility in nonpolar solvents compared to alkylsulfonyl analogs, impacting formulation strategies .

Biological Activity

1-[(4-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline (CAS No. 182565-33-9) is a sulfonamide derivative characterized by a sulfonyl group attached to a tetrahydroquinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

Molecular Formula

  • Formula: C15H14N2O4S
  • Molecular Weight: 318.35 g/mol

Structure

The compound features a tetrahydroquinoline ring system with a nitrophenyl sulfonyl moiety, which contributes to its unique biological properties.

Synthetic Route

The synthesis typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine in dichloromethane at room temperature.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition: The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of various enzymes, inhibiting their activity.
  • Redox Reactions: The nitro group can participate in redox reactions, influencing cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound may have applications in treating autoimmune diseases and other conditions through its action on specific receptors or enzymes.

Case Studies

  • RORγt Inhibition : A study demonstrated that derivatives of this compound showed promising results as inverse agonists for the RORγt receptor, which is crucial in the regulation of Th17 cells associated with autoimmune diseases. The compound D4 exhibited significantly improved bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis compared to existing treatments .
  • Antimicrobial Activity : Research has shown that similar sulfonamide compounds can inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis. While specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial properties .

Comparison with Related Compounds

The following table compares this compound with other related sulfonamide derivatives:

Compound NameCAS NumberBiological ActivityNotable Features
This compound182565-33-9Enzyme inhibition; potential autoimmune treatmentUnique tetrahydroquinoline structure
1-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolineN/AAntimicrobial propertiesSimilar structure; different substituents
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolineN/APotential anti-inflammatory effectsLacks nitro group

Q & A

Q. What are the standard synthetic routes for preparing 1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of 1,2,3,4-tetrahydroquinoline using 4-nitrophenylsulfonyl chloride. A representative method involves reacting 1,2,3,4-tetrahydroquinoline with the sulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by quenching with Na₂CO₃ and purification via recrystallization (e.g., ethyl acetate/hexane) . Triethylamine is often used as a base to scavenge HCl. Reaction temperature and stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) are critical for minimizing side products like disubstituted derivatives .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on X-ray crystallography to resolve bond angles, conformations (e.g., half-chair conformation of the tetrahydroquinoline ring), and intermolecular interactions (e.g., weak C–H···O hydrogen bonds) . ¹H/¹³C NMR and ESI-MS are used to verify purity and molecular weight, with characteristic shifts for the sulfonyl group (e.g., ~3.3–3.7 ppm for N–CH₂ in tetrahydroquinoline) and nitro group (e.g., aromatic protons at ~8.0–8.5 ppm) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for crude mixtures. For crystalline products, recrystallization from solvent pairs like DCM/hexane improves purity . HPLC (≥95% purity) is recommended for biologically active derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

Chiral Pd(II) catalysts enable enantioselective cyclization of allenyl aldehydes with arylboronic acids, yielding 3,4-cis-tetrahydroquinolines with >90% enantiomeric excess (ee) . Alternatively, chemoenzymatic methods using Mycobacterium smegmatis acyltransferase variants resolve racemic alcohols into (R)- or (S)-enantiomers (ee >99%) for downstream functionalization .

Q. What computational approaches are used to study its interaction with biological targets like laccase enzymes?

Molecular docking (e.g., AutoDock Vina) predicts binding modes by analyzing hydrogen bonds and hydrophobic interactions between the sulfonyl/nitro groups and enzyme active sites (e.g., laccase’s T1 copper center). Docking scores correlate with experimental IC₅₀ values for enzyme inhibition .

Q. How do substituents on the sulfonyl group affect biological activity?

Replacing the 4-nitrophenyl group with bulkier substituents (e.g., naphthalenesulfonyl) enhances steric hindrance, reducing binding to targets like STAT5 in leukemia cells. Conversely, electron-withdrawing groups (e.g., nitro) improve metabolic stability . Comparative SAR studies require systematic substitution and in vitro assays (e.g., EC₅₀ against Sclerotinia sclerotiorum) .

Q. What strategies resolve contradictions in crystallographic data between similar derivatives?

Discrepancies in bond angles (e.g., N-atom bond-angle sums ranging from 347.9° to 354.6% in sulfonyl derivatives) arise from packing effects. Multi-conformational modeling and Hirshfeld surface analysis clarify whether deviations are intrinsic or crystal-packing artifacts .

Q. How is diastereoselectivity controlled during cyclization reactions?

HF(OTf)₄-catalyzed cyclization of 2-aminobenzyl alcohols with styrenes achieves >20:1 cis/trans selectivity via transition-state stabilization of carbocation intermediates. Stereochemical outcomes are confirmed by NOESY NMR .

Methodological Tables

Table 1. Key Crystallographic Parameters for Sulfonyl-Tetrahydroquinoline Derivatives

Parameter1-Benzylsulfonyl Derivative 4-Biphenyl Derivative
Bond-angle sum at N (°)354.61350.2
ConformationHalf-chairBoat
Hydrogen bondsC(8) and C(4) chainsπ-π stacking

Table 2. Comparative Biological Activity of Derivatives

DerivativeTargetEC₅₀ (μg/mL)Reference
4bl (Laccase inhibitor)Sclerotinia2.78
STAT5 Inhibitor (5c)Myeloid leukemia0.89 µM

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
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1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

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